![molecular formula C9H19ClN2O B3027554 1-[4-(氨基甲基)哌啶-1-基]丙-1-酮盐酸盐 CAS No. 1332765-74-8](/img/structure/B3027554.png)

1-[4-(氨基甲基)哌啶-1-基]丙-1-酮盐酸盐

描述

The compound 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride is a chemical entity that can be associated with piperidine derivatives, which are known for their potential pharmacological activities. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and its derivatives are often explored for their biological activities, including anti-acetylcholinesterase and antiallergy effects.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including chlorination, condensation, and the introduction of various functional groups to enhance activity. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was achieved through chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine, yielding approximately 62% overall yield . This method reflects the general approach to synthesizing piperidine derivatives, which may be applicable to the synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride.

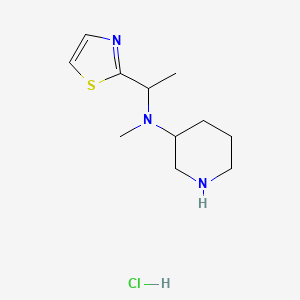

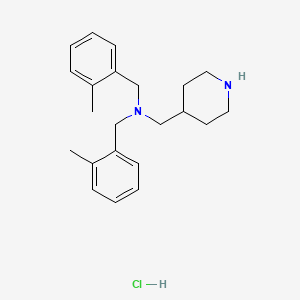

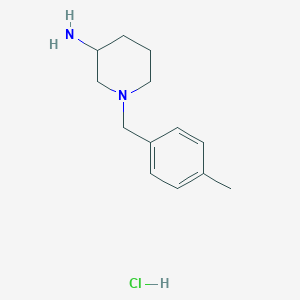

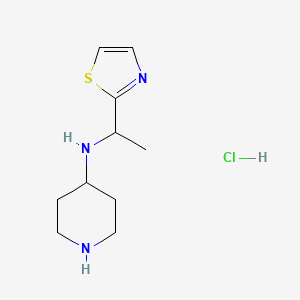

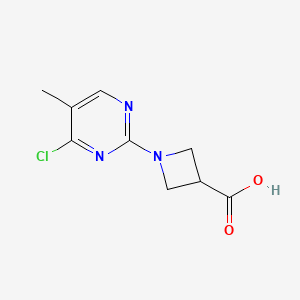

Molecular Structure Analysis

The molecular structure of piperidine derivatives significantly influences their biological activity. For example, the introduction of a bulky moiety in the para position of benzamide derivatives led to increased anti-acetylcholinesterase activity . Similarly, the presence of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the activity, indicating the importance of the basic quality of the nitrogen atom in piperidine . These structural considerations are crucial for understanding the activity of 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions to achieve the desired pharmacological properties. For instance, the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines involved the creation of compounds with potent antiallergy activity . The specific chemical reactions and modifications to the piperidine ring structure can lead to significant changes in the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds. For example, the potent inhibitor of acetylcholinesterase mentioned in the first paper showed a marked increase in acetylcholine content in the cerebral vortex and hippocampus of rats, which is indicative of its ability to cross the blood-brain barrier and exert its effects in the central nervous system. The physical and chemical properties of 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride would need to be analyzed in a similar manner to understand its potential as a pharmacological agent.

科学研究应用

化学合成和结构分析

- β-氨基酮的合成:该化合物已用于 β-氨基酮的合成,涉及与多聚甲醛和仲胺盐酸盐的反应 (Makarova, Moiseev, & Zemtsova, 2002)。

- 硝基哌啶咪唑衍生物的形成:研究探索了它与其他化学结构相结合的形成,提供了对哌啶残基定位的见解 (Gzella, Wrzeciono, & Pöppel, 1999)。

- 晶体结构研究:对相关化合物的晶体结构的研究提供了对分子构型和材料科学中潜在应用的宝贵见解 (Yokota, Uekusa, & Ohashi, 1999)。

生物和药物研究

- 抗肿瘤剂的合成:该化合物已用于合成新的抗肿瘤剂,展示了在癌症治疗中的潜在应用 (Hakobyan et al., 2020)。

- 抗菌活性:研究表明它用于合成具有显着抗菌特性的化合物,突出了其在解决细菌感染中的潜力 (Merugu, Ramesh, & Sreenivasulu, 2010)。

材料科学和化学分析

- 构象分析:研究包括衍生物的构象分析,这在开发新材料和药物中至关重要 (Jin-hong, 2011)。

- 电化学检测研究:该化合物已用于 DNA 相互作用的电化学检测研究,表明其在生化分析和诊断中的潜力 (Istanbullu et al., 2017)。

作用机制

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases . These kinases play a crucial role in cell cycle regulation and DNA repair mechanisms .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinases , it may influence pathways related to cell cycle regulation and DNA repair.

Result of Action

Similar compounds have been found to exhibit antiproliferative activity , suggesting that this compound may also have potential anticancer effects.

属性

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-9(12)11-5-3-8(7-10)4-6-11;/h8H,2-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETLDUJFTIFRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332765-74-8 | |

| Record name | 1-Propanone, 1-[4-(aminomethyl)-1-piperidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

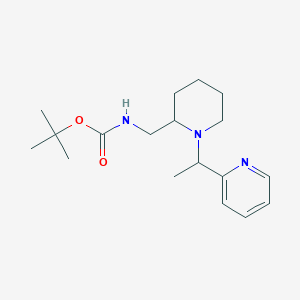

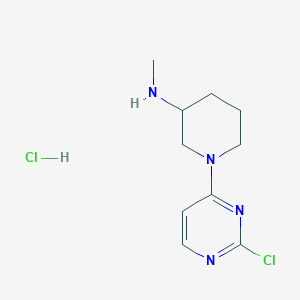

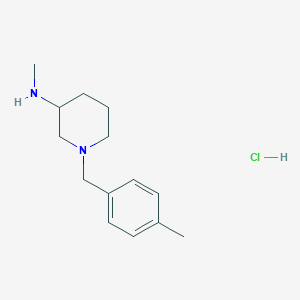

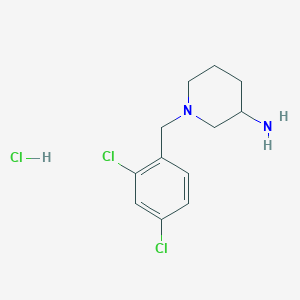

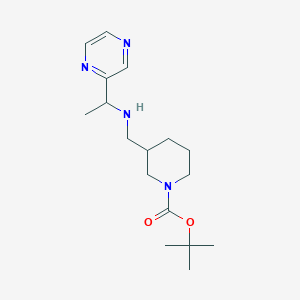

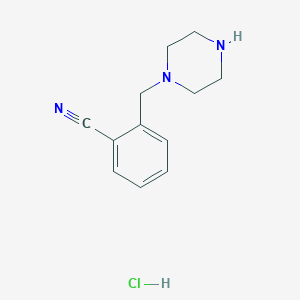

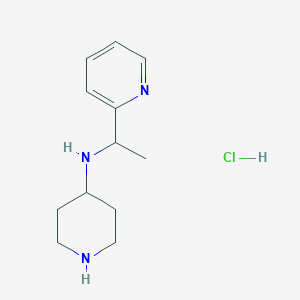

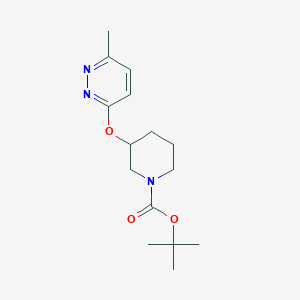

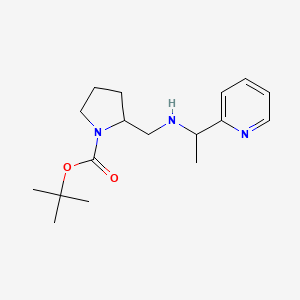

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。